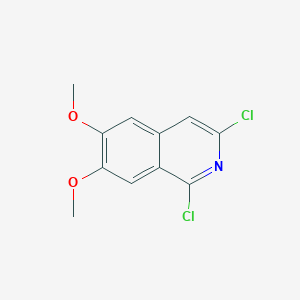

1,3-Dichloro-6,7-dimethoxyisoquinoline

Description

1,3-Dichloro-6,7-dimethoxyisoquinoline (compound 107) is a polyhalogenated isoquinoline derivative characterized by chlorine substituents at positions 1 and 3 and methoxy groups at positions 6 and 6. Its synthesis is notably challenging: conventional chlorinating agents (e.g., POCl₃, PCl₅, SOCl₂) fail to convert the precursor dihydroisoquinoline-1,3-dione (106) into 107, necessitating the use of dichlorophenylphosphine oxide under high-temperature conditions . The 6,7-dimethoxy groups enhance electronic stabilization, influencing reactivity and substitution patterns compared to non-methoxy analogues .

Properties

IUPAC Name |

1,3-dichloro-6,7-dimethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-15-8-3-6-4-10(12)14-11(13)7(6)5-9(8)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJTYACMQQZNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N=C2Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694713 | |

| Record name | 1,3-Dichloro-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24623-42-5 | |

| Record name | 1,3-Dichloro-6,7-dimethoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24623-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of 6,7-dimethoxyisoquinoline

- Starting Material: 6,7-Dimethoxyisoquinoline

- Reagents: Chlorinating agents such as phosphorus oxychloride (POCl3), sulfuryl chloride (SO2Cl2), or N-chlorosuccinimide (NCS)

- Conditions: Controlled temperature (often reflux or elevated temperature), inert atmosphere to prevent side reactions

- Mechanism: Electrophilic aromatic substitution targeting the 1 and 3 positions on the isoquinoline ring due to the activating effect of methoxy groups at positions 6 and 7

This method allows selective dichlorination at the 1 and 3 positions while preserving the methoxy groups.

Alternative Route: Cyclization and Substitution

- Step 1: Synthesis of 6,7-dimethoxyisoquinoline via Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization starting from appropriately substituted benzaldehydes or phenethylamines.

- Step 2: Subsequent chlorination as described above.

This route is advantageous when starting materials are readily available and allows for the introduction of methoxy groups before chlorination.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Synthesis of 6,7-dimethoxyisoquinoline | Cyclization (Bischler-Napieralski) | 80–120 °C | 70–85 | Acid catalysts like POCl3 or PCl5 used |

| Dichlorination at 1,3-positions | POCl3 or SO2Cl2, inert atmosphere | Reflux or 60–100 °C | 60–75 | Controlled to avoid over-chlorination |

- Reaction times vary from 3 to 12 hours depending on scale and reagent concentration.

- Purification typically involves recrystallization or chromatographic methods to isolate the dichlorinated product with high purity.

Research Findings and Patents

Patents related to the preparation of this compound indicate the use of chlorination of methoxy-substituted isoquinolines as the primary synthetic approach. These patents emphasize the importance of reaction control to achieve selective dichlorination without degradation of functional groups.

Research into related isoquinoline derivatives shows that the presence of electron-donating methoxy groups at positions 6 and 7 enhances regioselectivity for chlorination at 1 and 3 positions, facilitating efficient synthesis.

No alternative green or enzymatic methods have been reported in the literature to date, indicating that classical electrophilic chlorination remains the standard.

Summary Table of Preparation Methods

Chemical Reactions Analysis

1,3-Dichloro-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Scientific Research Applications

1,3-Dichloro-6,7-dimethoxyisoquinoline is widely used in scientific research due to its versatile chemical properties:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-6,7-dimethoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methoxy groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways . The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

1,3-Dichloroisoquinoline (No Methoxy Substituents)

- Structure : Chlorine at positions 1 and 3; lacks methoxy groups.

- Reactivity : Substitution reactions occur at position 1 (100°C) and position 3 (220°C) with ammonia or amines, but yields are lower due to reduced electronic stabilization from methoxy groups .

- Applications: Limited utility in diaminoisoquinoline synthesis compared to 107, highlighting the critical role of 6,7-methoxy substituents in facilitating reactivity .

2,4-Dichloro-6,7-dimethoxyquinoline (Compound 110)

- Structure: Chlorine at positions 2 and 4; methoxy groups at 6 and 7 on a quinoline core.

- Applications : Used alongside 107 in antiplasmodial agent synthesis, demonstrating the versatility of dimethoxyhalogenated heterocycles .

5,8-Dibromo-6,7-dimethoxyisoquinoline

- Structure : Bromine at positions 5 and 8; methoxy groups at 6 and 7.

- Reactivity : Serves as a precursor in asymmetric nucleophilic additions, enabling high diastereoselectivity in alkaloid synthesis (e.g., homoprotoberberines) .

1-Arylcarbonyl-6,7-dimethoxyisoquinoline Derivatives

- Structure : Aryl carbonyl groups at position 1; methoxy groups at 6 and 7.

- Bioactivity : Demonstrates potent glutamine fructose-6-phosphate amidotransferase (GFAT) inhibition (e.g., RO0509347, IC₅₀ = 1 μM). The ketone moiety at position 1 is critical for enzymatic binding .

- Comparison : Unlike 107 , these derivatives prioritize electronic modulation via carbonyl groups for target engagement rather than serving as halogenated intermediates.

Structural and Functional Comparison Table

Biological Activity

1,3-Dichloro-6,7-dimethoxyisoquinoline (DCDMI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

DCDMI is characterized by its isoquinoline framework, which includes two methoxy groups and two chlorine substituents. Its molecular formula is , and it has been studied for its interactions with various biological targets.

The biological activity of DCDMI is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of chlorine and methoxy groups enhances its binding affinity to these targets, influencing various biochemical pathways. Notably, DCDMI has been shown to inhibit histone lysine methyltransferases (HKMTs), particularly G9a, which is involved in epigenetic regulation .

1. Anticancer Properties

DCDMI exhibits promising anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in vitro assays revealed that DCDMI effectively reduced cell viability in various cancer types, including breast and prostate cancer cells .

2. Antimicrobial Activity

Research has indicated that DCDMI possesses antimicrobial properties against a range of pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

3. Enzyme Inhibition

DCDMI acts as an inhibitor of several enzymes involved in metabolic pathways. Its inhibition of HKMTs highlights its potential as a therapeutic agent in diseases where epigenetic modifications play a crucial role .

Case Study 1: Anticancer Activity

In a study conducted on breast cancer cell lines, DCDMI was administered at varying concentrations (0-50 µM). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial efficacy of DCDMI against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MIC) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli, indicating significant antimicrobial potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of DCDMI, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Dichloroisoquinoline | Lacks methoxy groups | Lower enzyme inhibition activity |

| 6,7-Dimethoxyisoquinoline | Lacks chlorine atoms | Reduced reactivity compared to DCDMI |

| 1,3-Dibromo-6,7-dimethoxyisoquinoline | Bromine instead of chlorine | Different pharmacological profile |

This table illustrates how the presence of specific functional groups influences the biological activity and chemical reactivity of these compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1,3-Dichloro-6,7-dimethoxyisoquinoline and its derivatives?

- Methodological Answer : The synthesis typically involves halogenation and functionalization of the isoquinoline core. For example, 1-chloro derivatives can be synthesized by reacting guanidine HCl with NaH in anhydrous DMSO under catalytic conditions (e.g., t-buXPhos) at 100°C, yielding intermediates for further substitution . Advanced steps may include coupling reactions with arylboronic acids or cyanation using CuCN at elevated temperatures (140°C) to introduce nitrile groups .

- Key Data :

- Yield optimization: Reactions under anhydrous conditions with catalysts improve yields (e.g., 38% for guanidine derivatives, 27% for cyanation) .

- Reaction conditions: DMSO as a solvent, NaH as a base, and inert atmosphere are critical for reproducibility .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For instance, NMR identifies methoxy protons as singlets at ~3.8 ppm, while aromatic protons appear between 6.8–8.2 ppm. HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 283.05 for CHClNO) .

- Key Data :

- SMILES Notation : ClC1=C(C(OC)=C2C=NC(CC2=C1)OC)Cl .

- InChI Key : NSLJVQUDZCZJLK-UHFFFAOYSA-N for structural validation .

Q. What are the common impurities or byproducts observed during synthesis?

- Methodological Answer : Dehalogenation byproducts (e.g., 6,7-dimethoxyisoquinoline) may form due to incomplete chlorination. HPLC purity assays (≥98.5%) and melting point analysis (225–226°C) are used to assess purity . Trace solvents (DMSO, residual CuCN) require ICP-MS validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for substituted isoquinoline derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting of methoxy signals) may arise from steric hindrance or solvent effects. Deuterated solvents (CDCl vs. DMSO-d) and 2D NMR (COSY, HSQC) clarify coupling patterns . For example, NMR distinguishes carbonyl carbons in hydrolyzed derivatives (e.g., 170 ppm for carboxylic acids) .

- Case Study : A 84% yield compound showed anomalous NMR peaks due to residual SeO from oxidation steps; purification via recrystallization resolved this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.